2,5-Difluoronicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4F2N2O |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2,5-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) |
InChI Key |
SNPZJSNHHFPSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)F)F |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 2,5 Difluoronicotinamide
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
The pyridine ring in 2,5-difluoronicotinamide is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of electron-withdrawing fluorine atoms and the ring nitrogen. matanginicollege.ac.inmasterorganicchemistry.com These features render the aromatic ring electron-deficient and thus a suitable target for attack by nucleophiles. masterorganicchemistry.com
Regioselectivity and Impact of Fluorine Atoms on Reactivity
The two fluorine atoms at the C2 and C5 positions significantly influence the reactivity and regioselectivity of SNAr reactions. The fluorine atoms are potent electron-withdrawing groups that activate the pyridine ring towards nucleophilic attack. ncrdsip.com Their positions, ortho and para to the ring nitrogen and the amide group, further enhance this activation. ncrdsip.comresearchgate.net
In nucleophilic aromatic substitutions, the leaving group ability often follows the order F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. ncrdsip.com The rate-determining step in SNAr is typically the initial addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial, and electron-withdrawing groups like fluorine play a key role in stabilizing it. masterorganicchemistry.comncrdsip.com
Computational studies on similar di-substituted pyridine systems, such as 2,4-dichloropyridines, have shown that the site of nucleophilic attack is influenced by the electronic properties of the substituents and the stability of the transition states. wuxibiology.comresearchgate.net For 2,5-difluoropyridine, it has been demonstrated that selective functionalization at different vacant positions can be achieved. researchgate.net The regioselectivity of these reactions is a critical aspect, often controlled by factors like intramolecular hydrogen bonding and the nature of the nucleophile and solvent. researchgate.netwuxiapptec.com
Mechanisms of Nucleophilic Displacement
The mechanism for SNAr on the pyridine ring of this compound involves a two-step addition-elimination process. nih.govpressbooks.pub
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The aromaticity of the pyridine ring is temporarily lost in this step. ncrdsip.compressbooks.pub
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context. ncrdsip.com
The presence of the electron-withdrawing amide group and the second fluorine atom helps to stabilize the negative charge on the Meisenheimer complex through resonance and inductive effects, thereby facilitating the reaction. masterorganicchemistry.com The relative reactivity at the C2 versus the C5 position will depend on the specific nucleophile and reaction conditions, with the ortho and para relationships to the ring nitrogen and the amide group playing a directing role. researchgate.netwuxibiology.com
Chemical Transformations of the Amide Functionality
The amide group (-CONH2) of this compound can undergo several characteristic chemical transformations.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2,5-difluoronicotinic acid, under either acidic or basic conditions, typically requiring heat. savemyexams.comlibretexts.org In acidic hydrolysis, the reaction proceeds via protonation of the amide, followed by nucleophilic attack of water. libretexts.org Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
Reduction: The amide can be reduced to the corresponding amine, (2,5-difluoropyridin-3-yl)methanamine. A strong reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, which converts the carbonyl group into a methylene (B1212753) group (C=O → CH2). savemyexams.comlibretexts.org
Dehydration: While less common for primary amides without specific reagents, dehydration to a nitrile (2,5-difluoronicotinonitrile) can be achieved using strong dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). vanderbilt.edu
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound retains some of its basic character, although it is reduced by the electron-withdrawing effects of the fluorine atoms and the amide group. uomus.edu.iq
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like peracids (e.g., m-CPBA). matanginicollege.ac.inscripps.edu The resulting N-oxide can exhibit different reactivity patterns compared to the parent pyridine. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the C2 and C6 positions. scripps.eduorganic-chemistry.org
Alkylation/Quaternization: The nitrogen atom can react with alkyl halides to form quaternary pyridinium (B92312) salts. However, the reduced nucleophilicity of the nitrogen due to the electron-withdrawing substituents might necessitate more forcing conditions for this reaction to occur. uomus.edu.iq
This compound as a Synthetic Intermediate
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. mdpi.comuou.ac.in Its multiple reaction sites—the two fluorine atoms, the amide group, and the pyridine nitrogen—allow for a variety of chemical modifications.
Derivatization to Complex Heterocyclic Scaffolds
The reactivity of the difluorinated pyridine ring allows for the construction of fused heterocyclic systems. For example, the displacement of one or both fluorine atoms by bidentate nucleophiles can lead to the formation of bicyclic or tricyclic structures. beilstein-journals.org The amide functionality can also be a handle for further cyclization reactions. For instance, after modification, it could participate in ring-closing reactions to form new heterocyclic rings fused to the pyridine core. The synthesis of various substituted pyridines and their subsequent conversion into fused systems like triazolopyridines are known synthetic strategies. beilstein-journals.org The ability to selectively functionalize the pyridine ring at different positions makes compounds like this compound useful precursors in medicinal chemistry for creating novel molecular architectures. researchgate.net
Theoretical and Computational Investigations of 2,5 Difluoronicotinamide Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. nsf.gov These ab initio (from first principles) methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. nsf.govacs.org From this, numerous properties can be derived, including molecular geometry, bond energies, and electronic properties like dipole moments. nsf.gov
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. researchgate.net This approach is versatile, allowing for the calculation of geometries, energies, reaction mechanisms, and spectroscopic properties. rsc.org
For 2,5-Difluoronicotinamide, DFT studies would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, key molecular properties can be calculated. The introduction of two electron-withdrawing fluorine atoms onto the pyridine (B92270) ring is expected to significantly alter the electronic properties compared to the parent nicotinamide (B372718). DFT calculations can precisely quantify these effects.
Key molecular properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study of other amide derivatives, the HOMO and LUMO were found to be concentrated on the π-conjugated system, indicating significant electron delocalization. epfl.ch The molecular electrostatic potential (MEP) surface is another important property, as it visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative DFT-Calculated Molecular Properties of this compound (Note: The following values are for illustrative purposes to show the type of data generated by DFT calculations.)
| Property | Description | Illustrative Calculated Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | -695.4 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -0.25 a.u. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.05 a.u. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 0.20 a.u. |
| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |
| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | C: +0.15, N(ring): -0.20, F(C2): -0.35, F(C5): -0.33 |
While DFT is a powerful and efficient method, higher-accuracy calculations can be achieved using ab initio methods that build upon the Hartree-Fock (HF) theory. sathyabama.ac.in The Hartree-Fock method itself is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. acs.org However, it does not fully account for electron correlation—the way electrons interact and influence each other's motion.
To improve upon this, post-Hartree-Fock methods have been developed. acs.org These include Møller–Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory. frontiersin.org These methods systematically incorporate electron correlation, leading to more accurate energy and property predictions, albeit at a significantly higher computational cost. frontiersin.org They are often used to benchmark the results from more computationally efficient methods like DFT or for systems where electron correlation is particularly important. frontiersin.org For a molecule like this compound, these high-accuracy methods could be used to obtain a precise value for its heat of formation or to study excited electronic states with high confidence.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. light-am.com Unlike quantum chemical calculations that often focus on a single, static molecule, MD simulations can model large systems, such as a drug molecule interacting with a protein target in a water solvent. nih.gov The method relies on a "force field," an empirical set of equations and parameters that defines the potential energy of the system and the forces between atoms. epfl.chlight-am.com
For this compound, MD simulations would be invaluable for understanding its behavior in a biological context. A primary application is to simulate the binding of the molecule to a target enzyme, such as nicotinamide N-methyltransferase (NNMT) or SARM1. acs.orgmdpi.com The simulation would start with the ligand docked into the active site of the protein. The system would then be simulated for a period, typically nanoseconds to microseconds, allowing the atoms to move according to Newton's laws of motion. light-am.com
Analysis of the MD trajectory can reveal crucial information:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting position is monitored. A stable, low RMSD suggests a stable binding mode. frontiersin.orgkhanacademy.org
Key Intermolecular Interactions: The simulation can identify and quantify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the protein's amino acid residues. nih.gov
Conformational Changes: MD simulations show how the protein and ligand might change their shapes to accommodate each other, a concept known as "induced fit." nih.gov
Table 2: Typical Analysis from an MD Simulation of this compound with a Target Protein
| Analysis Type | Information Gained | Example Finding |
| RMSD | Stability of the ligand in the binding pocket. | The ligand maintains a stable pose with an average RMSD of 1.5 Å over 100 ns. |
| Hydrogen Bonds | Identifies key donor-acceptor interactions stabilizing the complex. | The amide group of the ligand forms persistent hydrogen bonds with the backbone of residue Gly-58. |
| Radius of Gyration | Measures the compactness of the protein-ligand complex. | The complex remains compact, indicating a stable overall structure. |
| Binding Free Energy | Estimates the strength of the protein-ligand interaction (e.g., using MM/PBSA). | The calculated binding free energy is -9.5 kcal/mol, suggesting strong affinity. khanacademy.org |
Elucidation of Reaction Mechanisms and Transition State Geometries
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. youtube.com This involves identifying all reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the "bottleneck" of the reaction. nih.gov
For this compound, computational methods can elucidate mechanisms of its synthesis or its metabolic transformation. For instance, if it were to undergo a nucleophilic aromatic substitution reaction, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate. DFT is often the method of choice for these studies due to its balance of cost and accuracy in locating transition state geometries. nih.gov Once a transition state structure is found, its energy can be calculated to determine the activation energy barrier of the reaction, which is directly related to the reaction rate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. cityu.edu.hk
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic signatures of a molecule, which is extremely useful for identifying and characterizing it experimentally. nsf.gov By simulating spectra, researchers can confirm the structure of a synthesized compound or interpret complex experimental data.
DFT and other quantum chemical methods can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. rsc.org The calculated frequencies and their intensities can be compared directly with experimental spectra. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve excellent agreement. light-am.com Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which allows for the prediction of UV-Visible absorption spectra. epfl.ch Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, providing a complete set of tools for structural elucidation. The "cluster-in-solvent" approach, where quantum calculations are performed on a solute surrounded by a few explicit solvent molecules, can improve the accuracy of predicted spectra in condensed phases.
Table 3: Computationally Predicted Spectroscopic Data for this compound (Note: These are illustrative examples of data that can be generated.)
| Spectroscopy Type | Predicted Parameter | Illustrative Value |
| IR Spectroscopy | C=O Stretch Frequency | 1715 cm⁻¹ |
| IR Spectroscopy | N-H Stretch Frequencies | 3450, 3330 cm⁻¹ |
| UV-Vis Spectroscopy | λ_max (Electronic Transition) | 265 nm |
| ¹³C NMR | Chemical Shift (C=O) | 168 ppm |
| ¹⁹F NMR | Chemical Shift (C2-F) | -120 ppm |
Biological and Biochemical Research Applications of Fluorinated Nicotinamide Systems
Development and Application of Molecular Probes for Research
Radioligands for Imaging Studies in Pre-clinical Models
There is no available data on the synthesis, radiolabeling, or preclinical evaluation of 2,5-Difluoronicotinamide as a radioligand for PET or other imaging modalities.
Fluorescently Tagged Nicotinamide (B372718) Derivatives for Biological Assays
There is no available information on the design, synthesis, or application of fluorescently tagged derivatives of this compound for use in biological assays.
It is important to note that the absence of published research does not definitively mean that this compound has not been synthesized or investigated for these purposes in private or unpublished research. However, based on the current body of scientific literature, this specific compound has not been established as a tool in the field of molecular probes.
Broader Applications in Chemical Sciences and Materials Research
Strategic Use as a Fluorinated Building Block in Organic and Medicinal Chemistry Research
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine atoms to this core structure can profoundly influence a molecule's biological activity. 2,5-Difluoronicotinamide serves as a key synthetic intermediate for the creation of more complex molecules with potential therapeutic applications.
The electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of the pyridine nitrogen and the reactivity of the aromatic ring, influencing how the molecule interacts with biological targets. Medicinal chemists leverage these properties to enhance metabolic stability, improve binding affinity to enzymes and receptors, and modulate membrane permeability. While specific research findings on the direct use of this compound in drug candidates are not extensively detailed in publicly available literature, its utility as a precursor is evident in its commercial availability as a building block for chemical synthesis.
The presence of the amide group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This strategic positioning of functional groups makes this compound a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Contributions to Advanced Materials Science and Polymer Chemistry as a Monomer or Component
In the realm of materials science, the incorporation of fluorinated monomers can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. While detailed studies on polymers derived specifically from this compound are not widely reported, the general principles of fluorine-containing polymers suggest its potential utility.
The difluorinated pyridine core of this compound could contribute to the development of high-performance polymers with low dielectric constants, making them suitable for applications in microelectronics. Furthermore, the hydrogen bonding capabilities of the amide group could be exploited to create self-assembling materials or to enhance the mechanical properties of polymers. The rigidity of the aromatic ring and the polarity introduced by the fluorine atoms and the amide group could lead to the formation of polymers with unique liquid crystalline or gas-permeable properties.
Catalysis and Reagent Development Involving Fluorine-Containing Moieties
The electronic properties of the difluorinated pyridine ring in this compound also suggest its potential as a ligand in catalysis. The electron-deficient nature of the ring can modulate the electronic properties of a metal center when the pyridine nitrogen is coordinated, potentially influencing the catalytic activity and selectivity of a reaction.
While specific examples of catalytic systems employing this compound as a ligand are not readily found in the literature, the broader field of fluorine-containing ligands is an active area of research. Such ligands have been shown to enhance the performance of catalysts in a variety of transformations, including cross-coupling reactions and asymmetric synthesis. The development of new reagents based on the this compound scaffold could also lead to novel synthetic methodologies.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of research into 2,5-Difluoronicotinamide is intrinsically linked to the development of efficient and selective synthetic methodologies. While general strategies for the synthesis of fluorinated pyridines exist, future research will likely focus on creating novel routes that are not only high-yielding but also environmentally sustainable. researchgate.netelsevier.com
Key areas of development are expected to include:
Late-Stage Fluorination: The ability to introduce fluorine atoms into a complex molecular scaffold in the final steps of a synthesis is highly desirable. Future work may explore novel reagents and catalytic systems for the late-stage difluorination of nicotinamide (B372718) precursors, offering a more convergent and flexible approach.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for energetic or hazardous reactions that can be associated with fluorinating agents. uva.nl The development of a continuous flow process for this compound could enable safer and more efficient large-scale production.
Catalytic Methods: There is a continuous drive to replace stoichiometric reagents with catalytic alternatives. Research into novel transition-metal-catalyzed cross-coupling reactions or C-H activation/fluorination strategies could provide more atom-economical and sustainable routes to this compound and its derivatives. acs.orgacs.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical Halogen Exchange (Halex) | Utilizes readily available starting materials. | Often requires harsh reaction conditions and can suffer from side reactions. |
| De Novo Ring Synthesis | Allows for the construction of the fluorinated pyridine (B92270) core from simpler precursors. nih.govsemanticscholar.org | Can involve multi-step sequences with potential for lower overall yields. |
| Late-Stage C-H Fluorination | Enables the direct introduction of fluorine, simplifying synthetic routes. | Achieving high regioselectivity on the nicotinamide scaffold can be difficult. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. uva.nl | Requires specialized equipment and optimization of flow parameters. |
Advanced Computational Modeling for Complex Systems
Computational chemistry is an indispensable tool for predicting the properties and behavior of fluorinated molecules. nih.govacs.org For this compound, advanced computational modeling will be crucial in elucidating its interactions within complex biological systems and guiding the design of future derivatives.
Future computational studies are likely to focus on:
Quantum Mechanical (QM) Calculations: High-level QM calculations can provide deep insights into the electronic structure of this compound, helping to understand how fluorination impacts its reactivity, aromaticity, and intermolecular interactions. nih.govfigshare.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when interacting with biological targets such as enzymes or receptors. nih.govbohrium.com This can reveal key binding modes, the role of solvent molecules, and the energetic contributions of the fluorine atoms to binding affinity.
In Silico ADME Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. tandfonline.com This can help to anticipate its pharmacokinetic profile and guide the design of analogs with improved drug-like properties.
Integration into Multidisciplinary Research Platforms
The unique properties imparted by fluorine atoms make this compound a valuable candidate for integration into broader, multidisciplinary research platforms. acs.orgnih.gov Its applications could extend beyond traditional medicinal chemistry into the realms of chemical biology and materials science.
Emerging multidisciplinary applications may include:
¹⁹F Magnetic Resonance Imaging (MRI): The presence of fluorine makes this compound a potential contrast agent for ¹⁹F MRI, a non-invasive imaging technique with no background signal in biological tissues. acs.orgresearchgate.net This could enable the in vivo tracking of the molecule or cells that have taken it up.
Chemical Biology Probes: As a modified vitamin, this compound could be used as a chemical probe to study the metabolic pathways and biological roles of nicotinamide and its derivatives.
Fluorinated Materials: The incorporation of fluorinated building blocks like this compound into polymers or other materials could lead to the development of novel materials with unique properties, such as enhanced thermal stability or altered surface characteristics. nih.gov
Exploration of New Mechanistic Pathways in Biological Systems
A critical area of future research will be to understand how the difluoro substitution pattern of this compound alters its interaction with biological machinery and influences metabolic pathways. The strong carbon-fluorine bond is known to block sites of metabolism, which can significantly alter the biological fate of a molecule. nih.govresearchgate.netacs.org
Future mechanistic studies will likely investigate:
Enzyme Inhibition: Researchers will likely explore the potential for this compound to act as an inhibitor of enzymes that process nicotinamide, such as nicotinamide N-methyltransferase (NNMT) or sirtuins. The fluorine atoms could lead to altered binding and potentially inhibitory activity.
Metabolic Fate: It is crucial to determine how this compound is metabolized in biological systems. Studies will aim to identify any metabolic products and understand whether the compound undergoes defluorination, which can sometimes lead to toxic byproducts. acs.org
Interaction with Nicotinamide-Dependent Pathways: Research will be needed to elucidate how this compound affects the vast array of cellular processes that depend on nicotinamide adenine (B156593) dinucleotide (NAD+), a key coenzyme derived from nicotinamide.
Design of Next-Generation Chemical Tools and Probes
Building on its unique characteristics, this compound can serve as a scaffold for the design of next-generation chemical tools and probes to investigate complex biological questions. nih.gov
Future directions in this area may involve:
Fluorogenic Probes: By incorporating this compound into larger molecular structures, it may be possible to create fluorogenic probes that become fluorescent upon interaction with a specific biological target. mdpi.com
Photoaffinity Labels: The pyridine ring could be further functionalized to create photoaffinity labels. These tools can be used to identify the binding partners of this compound within a complex biological milieu.
Targeted Drug Delivery: Conjugating this compound to targeting moieties could enable its specific delivery to certain cell types or tissues, enhancing its potential therapeutic efficacy and reducing off-target effects.
Q & A
Basic: What are the key considerations when designing synthetic routes for 2,5-Difluoronicotinamide to ensure reproducibility and scalability?
Answer:
When designing synthetic routes, prioritize:
- Starting Materials : Use cost-effective precursors (e.g., fluorinated aromatics or nicotinic acid derivatives) with documented reactivity .
- Reaction Conditions : Optimize temperature, solvent polarity, and catalyst loading (e.g., Pd/Au bimetallic systems for fluorination) to minimize side reactions .
- Purification : Employ column chromatography or recrystallization, validated via HPLC or TLC, to ensure purity (>95%) .
- Scalability : Pilot small-scale reactions (1–5 mmol) first, then incrementally scale while monitoring exothermicity and byproduct formation .
Advanced: How can discrepancies in reported yields of this compound across different synthetic methodologies be systematically investigated?
Answer:
Address yield inconsistencies by:
- Variable Isolation : Test variables independently (e.g., catalyst type, solvent, temperature) using design-of-experiments (DoE) .
- Kinetic Profiling : Calculate activation energies (e.g., via Arrhenius plots) to identify rate-limiting steps, such as fluorination or cyclization .
- Analytical Cross-Validation : Compare NMR, FT-IR, and mass spectrometry data to confirm structural consistency across batches .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts) that may reduce yield .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- 1H/19F NMR : Confirm fluorophenyl and nicotinamide moieties; monitor chemical shifts for impurities (<2%) .
- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1200 cm⁻¹) functional groups .
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to quantify purity (>98%) .
- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .
Advanced: What mechanistic insights can guide the optimization of catalytic systems for this compound synthesis, particularly when dealing with fluorinated intermediates?
Answer:
- Catalyst-Substrate Interactions : Use DFT calculations to model Au-Pd bimetallic catalysts’ affinity for fluorinated intermediates, enhancing regioselectivity .
- Radical Pathways : Characterize reactive oxygen species (e.g., superoxide radicals) via ESR to optimize aerobic oxidation conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize fluorinated transition states, reducing side reactions .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify hydrogen transfer steps critical to fluorination .
Basic: What safety protocols should be prioritized when handling fluorinated nicotinamide derivatives like this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile fluorinated intermediates .
- Waste Disposal : Segregate halogenated waste in designated containers, following institutional guidelines .
- Emergency Procedures : Maintain calcium gluconate gel for HF exposure treatment and train personnel in spill management .
Advanced: How do structural modifications at the fluorophenyl and nicotinamide moieties influence the bioactivity and stability of this compound in pharmacological assays?
Answer:
- Fluorine Positioning : Compare 2,5- vs. 3,5-difluoro analogs via SAR studies; 2,5-substitution enhances metabolic stability in hepatic microsomes .
- Nicotinamide Modifications : Introduce methyl groups at the pyridine ring to improve solubility (logP < 3) without compromising target binding .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability; fluorination reduces susceptibility to esterase cleavage .
- Bioactivity Assays : Use kinase inhibition assays (IC50) and MD simulations to correlate structural features with target affinity .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound across different cell lines?
Answer:
- Cell Line Profiling : Validate receptor expression levels (e.g., via qPCR) in tested lines to identify target-specific discrepancies .
- Metabolic Profiling : Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP/NAD+), differentiating on-target vs. off-target effects .
- Dose-Response Curves : Generate EC50/IC50 values under standardized conditions (e.g., serum-free media, 48-hour exposure) to minimize variability .
- Cofactor Dependence : Test activity in NAD+-depleted environments to assess reliance on enzymatic cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
